Goserelin acetate

概要

説明

ゴセレリン酢酸塩は、視床下部のデカペプチドであるゴナドレリンの合成ノナペプチド類似体です。主に性ホルモン(テストステロンやエストロゲンなど)の産生を抑制するゴナドトロピン放出ホルモンアゴニストとして使用されます。 この化合物は、乳がんや前立腺がんなどのホルモン感受性がんの治療、および子宮内膜症やその他の婦人科疾患の管理に広く使用されています .

準備方法

合成経路と反応条件: ゴセレリン酢酸塩は、一連のペプチドカップリング反応によって合成されます。合成には、アミノ酸を段階的に付加してノナペプチド鎖を形成することが含まれます。重要なステップには以下が含まれます。

- 望ましくない反応を防ぐためにアミノ酸官能基を保護する。

- ペプチド結合形成を促進するためにカルボキシル基を活性化する。

- ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)などの試薬を使用してアミノ酸をカップリングする。

- 最終的なペプチドを得るために官能基を脱保護する .

工業生産方法: 工業的には、ゴセレリン酢酸塩は固相ペプチド合成(SPPS)を用いて製造されます。この方法は、ペプチドの効率的かつスケーラブルな生産を可能にします。プロセスには以下が含まれます。

- 最初のアミノ酸を固体樹脂に固定する。

- 保護されたアミノ酸を順次添加する。

- ペプチドを樹脂から切断し、高速液体クロマトグラフィー(HPLC)を使用して精製する .

化学反応の分析

Key Steps:

-

Coupling :

-

Side-Chain Deprotection :

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Coupling | HBTU/DIPEA | DCM solvent, 10 min | Peptide elongation |

| Trt removal | 20% TFA/DCM | Room temperature, 2 hr | His side-chain deprotection |

| Hydrogenation | Pd/C, NH₄HCO₂ | 40°C, 5 hr | Removal of NO₂/Bzl groups |

Solubility and Stability Reactions

This compound demonstrates solvent-dependent stability and solubility :

Solubility Profile:

| Solvent | Solubility (mg/mL) | Stability |

|---|---|---|

| Ethanol | 0.25 | Stable (long-term storage at -20°C) |

| DMSO/DMF | 30 | Stable (organic phase) |

| PBS (pH 7.2) | 10 | ≤24 hr (aqueous degradation) |

-

Degradation Pathways :

Metabolic and Pharmacodynamic Interactions

This compound undergoes enzymatic cleavage in vivo, influencing its pharmacological effects :

In Vivo Metabolism:

-

Hepatic Cleavage : Peptide bonds are hydrolyzed by proteases, generating inactive fragments .

-

Testosterone Surge : Initial binding to GnRH receptors triggers LH/FSH release, followed by receptor desensitization and hormone suppression .

| Phase | Duration | Testosterone Levels (ng/dL) | Mechanism |

|---|---|---|---|

| Acute (24 hr) | 1–3 days | ↑ 400–600 | Receptor activation |

| Chronic | >1 week | ↓ <50 | Receptor downregulation |

Degradation Under Stress Conditions

Forced degradation studies highlight vulnerabilities:

| Stress Condition | Degradation Products | Analytical Method |

|---|---|---|

| Acidic (0.1N HCl) | Trp oxidation byproducts | HPLC-MS |

| Alkaline (0.1N NaOH) | Ser/Tyr deamidation | LC-UV |

| Thermal (60°C) | Aggregated peptides | SDS-PAGE |

Adverse Chemical Reactions

-

Subcutaneous Injection : Rare chemical burns reported due to local tissue irritation from the acetate buffer .

-

Organic Solvent Residues : Residual DMSO/DMF in formulations may cause cytotoxicity at concentrations >0.1% .

Structural and Functional Correlations

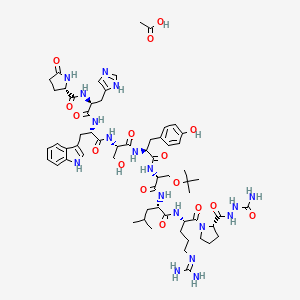

The peptide sequence (Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH₂ ) dictates reactivity:

科学的研究の応用

Clinical Applications

Goserelin acetate is approved for several indications:

- Prostate Cancer : Used as a palliative treatment in advanced cases and in combination with radiation therapy for localized disease.

- Breast Cancer : Employed primarily in premenopausal women with advanced breast cancer as part of palliative care.

- Endometriosis : Utilized to manage symptoms by inducing a temporary menopausal state.

- Atherosclerosis : Recent studies suggest potential applications in preventing cardiovascular diseases associated with atherosclerosis .

Table 1: Approved Uses of this compound

| Condition | Indication Type | Patient Population |

|---|---|---|

| Prostate Cancer | Palliative Treatment | Men with advanced prostate cancer |

| Breast Cancer | Palliative Treatment | Premenopausal women with advanced cancer |

| Endometriosis | Symptom Management | Women suffering from endometriosis |

| Atherosclerosis | Preventive Treatment | Patients at risk for cardiovascular diseases |

Prostate Cancer Treatment

A significant study analyzed the efficacy of this compound in treating advanced prostate cancer. In a multicenter trial involving 371 patients, goserelin was compared to combined androgen blockade therapies. The findings indicated no significant survival advantage between the treatments, although patients with minimal disease benefited more from combined therapies .

Endometriosis Management

In a clinical setting, this compound has been effective in reducing pain and improving quality of life for women with endometriosis. A retrospective analysis highlighted that patients experienced significant symptom relief after treatment, demonstrating its utility beyond oncology .

Atherosclerosis Research

Emerging research has explored goserelin's role in cardiovascular health. A patent noted its potential to decrease the incidence of myocardial infarction and peripheral vascular disease when administered at therapeutic doses . This application is particularly relevant given the rising prevalence of cardiovascular diseases.

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been documented. A case report described erythema nodosum following treatment, illustrating the need for monitoring patients for dermatological reactions during therapy .

作用機序

ゴセレリン酢酸塩は、下垂体ゴナドトロピンの分泌を強力に阻害します。下垂体のゴナドトロピン放出ホルモン受容体に結合し、黄体形成ホルモン(LH)と卵胞刺激ホルモン(FSH)のレベルが最初に急上昇します。慢性投与により、これらの受容体のダウンレギュレーションが起こり、LHとFSHの分泌が持続的に抑制されます。 この抑制により、テストステロンやエストロゲンなどの性ホルモンの産生が去勢レベルまで低下します .

類似の化合物:

リュープロレリン酢酸塩: ホルモン感受性がんの治療に使用される別のゴナドトロピン放出ホルモンアゴニスト。

トリプトレリン: ゴナドトロピン放出ホルモンの合成デカペプチドアゴニストで、同様の適応症に使用される。

比較:

ゴセレリン酢酸塩とリュープロレリン酢酸塩: 両方の化合物は性ホルモンの産生を抑制するために使用されますが、ゴセレリン酢酸塩は作用時間が長いことから、しばしば好まれます。

ゴセレリン酢酸塩とトリプトレリン: トリプトレリンは同様の作用機序を持ちますが、薬物動態プロファイルと作用時間に違いがある可能性があります。

ゴセレリン酢酸塩とブセレリン: ブセレリンは同様の適応症に使用されますが、投与経路や投与スケジュールが異なる場合があります

ゴセレリン酢酸塩は、その有効性、安全性プロファイル、およびさまざまな治療用途における汎用性により際立っています。

類似化合物との比較

Leuprolide acetate: Another gonadotropin-releasing hormone agonist used in the treatment of hormone-sensitive cancers.

Triptorelin: A synthetic decapeptide agonist of gonadotropin-releasing hormone, used for similar indications.

Buserelin: A gonadotropin-releasing hormone agonist used in the treatment of prostate cancer and endometriosis

Comparison:

Goserelin acetate vs. Leuprolide acetate: Both compounds are used to suppress sex hormone production, but this compound is often preferred for its longer duration of action.

This compound vs. Triptorelin: Triptorelin has a similar mechanism of action but may differ in its pharmacokinetic profile and duration of action.

This compound vs. Buserelin: Buserelin is used for similar indications but may have different administration routes and dosing schedules

This compound stands out due to its efficacy, safety profile, and versatility in various therapeutic applications.

生物活性

Goserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-sensitive cancers and conditions such as prostate cancer, breast cancer, and endometriosis. This article delves into its biological activity, pharmacological effects, clinical applications, and associated case studies.

This compound acts as a GnRH receptor agonist , initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to desensitization of the GnRH receptors, resulting in decreased secretion of sex hormones. This mechanism underlies its use in managing hormone-dependent tumors and conditions.

- Initial Phase : Surge in LH and FSH release.

- Sustained Administration : Suppression of gonadotropin and sex hormone levels.

Pharmacological Effects

This compound has demonstrated antiproliferative activity against various cancers, notably:

- Breast Cancer : Effective in premenopausal women with advanced breast cancer, showing significant response rates in clinical trials .

- Prostate Cancer : Reduces testosterone levels leading to tumor regression .

- Endometriosis : Used to thin the endometrium before surgical procedures .

Clinical Applications

The primary indications for this compound include:

- Prostate Cancer : Palliative treatment for advanced stages.

- Breast Cancer : Management in premenopausal women.

- Endometriosis : Treatment to alleviate symptoms and prepare for surgical interventions.

- Precocious Puberty : Delays sexual maturation in children.

Erythema Nodosum Case Study

A recent case report highlighted an unusual adverse effect of this compound—erythema nodosum. This finding underscores the importance of monitoring for rare side effects during treatment .

Comparative Efficacy Study

A randomized controlled study compared this compound with combined androgen blockade in advanced prostate cancer patients. While no significant differences were found in overall survival rates, subgroup analyses indicated that patients with minimal disease might benefit more from combination therapy .

Endometriosis Treatment Comparison

In a study involving 315 premenopausal women with endometriosis, this compound was compared to danazol. The results showed that goserelin significantly reduced endometriosis scores by 53%, compared to 33% for danazol, indicating its superior efficacy .

Technical Data

| Parameter | Value |

|---|---|

| Chemical Structure | C59H84N18O14 |

| CAS Number | 145781-92-6 |

| Molecular Weight | 1,181.4 g/mol |

| Formulation | Extended-release microspheres |

Safety Profile

While goserelin is generally well-tolerated, it can cause side effects such as:

- Allergic reactions (e.g., rash)

- Sexual dysfunction

- Hot flashes

- Injection site reactions

Monitoring for these effects is crucial for patient safety.

特性

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDXDQDKCZPQSZ-JHYYTBFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N18O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046736 | |

| Record name | Goserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145781-92-6 | |

| Record name | Goserelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145781926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[O-(1,1-dimethylethyl)-D-serine]-1-9-luteinizing hormone-releasing factor (swine), 2-(aminocarbonyl)hydrazide, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSERELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUU2PV0U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。